molecular formula C18H15FN2OS B2453334 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 301175-65-5

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No. B2453334
CAS RN: 301175-65-5
M. Wt: 326.39
InChI Key: YMJGMSSNYYNXEL-UHFFFAOYSA-N
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Description

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide, also known as 'compound A', is a synthetic molecule that has been extensively studied for its potential use in scientific research. It belongs to the class of thiazole derivatives and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of compound A is not fully understood. However, it has been shown to interact with various molecular targets, including the cannabinoid receptor 2 (CB2), the transient receptor potential cation channel subfamily V member 1 (TRPV1), and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce pain by blocking the TRPV1 channel, which is involved in pain sensation. In addition, it has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of compound A is its versatility in various applications. It has been shown to have multiple pharmacological activities, making it a potential candidate for drug development. However, one of the limitations of compound A is its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the study of compound A. One potential direction is to study its potential as a drug delivery system, particularly in targeted drug delivery. Another direction is to study its potential as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of compound A and its potential use in various disease models.

Synthesis Methods

The synthesis of compound A involves the reaction between 4-fluorobenzylamine and 2-phenylacetyl chloride in the presence of thionyl chloride and 2-aminothiazole. The reaction is carried out under reflux conditions in a solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain pure compound A.

Scientific Research Applications

Compound A has been widely studied for its potential use in scientific research. It has been shown to have various pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer effects. It has also been studied for its potential use as a drug delivery system and as a fluorescent probe.

properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c19-15-8-6-14(7-9-15)10-16-12-20-18(23-16)21-17(22)11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJGMSSNYYNXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-phenylacetamide

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